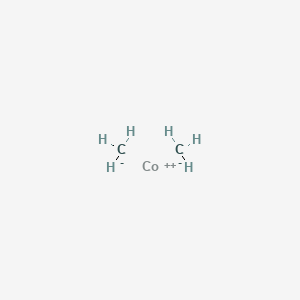![molecular formula C17H12Br2N2 B14323796 1-[(4-Bromophenyl)methyl]-3-cyanoquinolin-1-ium bromide CAS No. 111977-07-2](/img/structure/B14323796.png)
1-[(4-Bromophenyl)methyl]-3-cyanoquinolin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Bromophenyl)methyl]-3-cyanoquinolin-1-ium bromide is a chemical compound that belongs to the class of quinolinium salts It is characterized by the presence of a bromophenyl group, a cyano group, and a quinolinium ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromophenyl)methyl]-3-cyanoquinolin-1-ium bromide typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of bromobenzene with an appropriate acylating agent in the presence of a Lewis acid catalyst such as aluminum trichloride.
Nitration: The acylated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The amine group undergoes cyclization with a suitable reagent to form the quinoline ring.
Quaternization: The final step involves the quaternization of the quinoline ring with a bromomethyl group to form the desired quinolinium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-[(4-Bromophenyl)methyl]-3-cyanoquinolin-1-ium bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine group, and the quinolinium ion can undergo redox reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions. Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Cyclization Reactions: Cyclization reactions may require the use of strong acids or bases as catalysts, along with elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolinium salts, while reduction reactions can produce amine derivatives.
科学研究应用
1-[(4-Bromophenyl)methyl]-3-cyanoquinolin-1-ium bromide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological processes and pathways. It may serve as a probe or marker in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 1-[(4-Bromophenyl)methyl]-3-cyanoquinolin-1-ium bromide involves its interaction with specific molecular targets. The quinolinium ion can interact with nucleic acids or proteins, affecting their function. The cyano group can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and specificity. The bromophenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
相似化合物的比较
Similar Compounds
4-Bromoacetophenone: This compound has a similar bromophenyl group but lacks the quinolinium ion and cyano group.
4-Bromobenzyl bromide: This compound contains a bromophenyl group and a bromomethyl group but does not have the quinolinium ion or cyano group.
4-Bromophenethyl bromide: This compound has a bromophenyl group and an ethyl group but lacks the quinolinium ion and cyano group.
Uniqueness
1-[(4-Bromophenyl)methyl]-3-cyanoquinolin-1-ium bromide is unique due to its combination of a quinolinium ion, a cyano group, and a bromophenyl group. This unique structure imparts specific chemical and physical properties, making it valuable for various scientific research applications.
属性
CAS 编号 |
111977-07-2 |
|---|---|
分子式 |
C17H12Br2N2 |
分子量 |
404.1 g/mol |
IUPAC 名称 |
1-[(4-bromophenyl)methyl]quinolin-1-ium-3-carbonitrile;bromide |
InChI |
InChI=1S/C17H12BrN2.BrH/c18-16-7-5-13(6-8-16)11-20-12-14(10-19)9-15-3-1-2-4-17(15)20;/h1-9,12H,11H2;1H/q+1;/p-1 |
InChI 键 |
HGBMLXIDKINLJQ-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=[N+]2CC3=CC=C(C=C3)Br)C#N.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


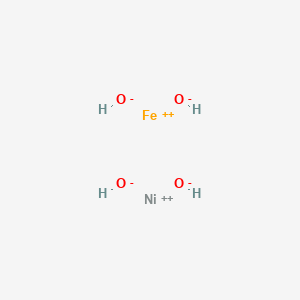
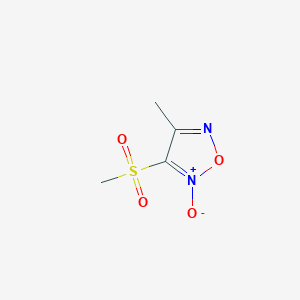

![Bis(2,4,6-trimethylphenyl)[(2,4,6-trimethylphenyl)ethynyl]borane](/img/structure/B14323735.png)
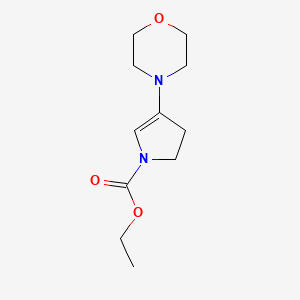
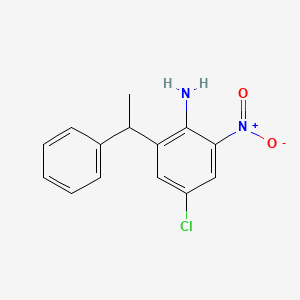
![Furo[2,3-b]pyridine, 6-phenyl-](/img/structure/B14323746.png)
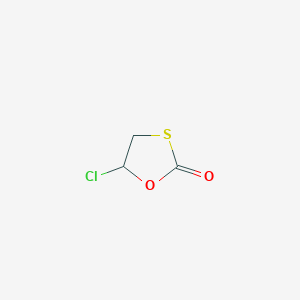

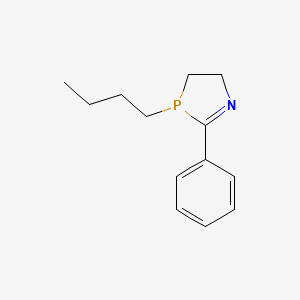
![2-[(Phenylsulfanyl)methyl]oxane](/img/structure/B14323781.png)
![5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole](/img/structure/B14323784.png)
![1-[2-(2-Butoxyethoxy)ethoxy]decane](/img/structure/B14323787.png)
